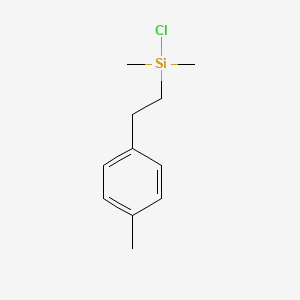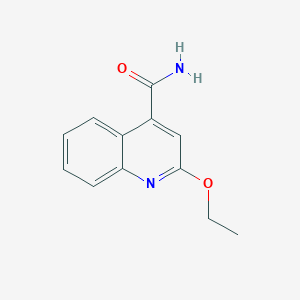
Chlorodimethyl(4-methylphenethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorodimethyl(4-methylphenethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to two methyl groups, a chlorine atom, and a 4-methylphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorodimethyl(4-methylphenethyl)silane typically involves the reaction of 4-methylphenethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chlorodimethylsilane. The general reaction scheme is as follows:
4-methylphenethylmagnesium bromide+chlorodimethylsilane→this compound+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Chlorodimethyl(4-methylphenethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like tetrahydrofuran.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Major Products
Nucleophilic Substitution: Produces various silane derivatives depending on the nucleophile used.
Oxidation: Forms silanols or siloxanes.
Reduction: Results in different silane compounds with altered substituents.
科学的研究の応用
Chlorodimethyl(4-methylphenethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
作用機序
The mechanism of action of chlorodimethyl(4-methylphenethyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon-carbon bonds in the compound are highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
類似化合物との比較
Chlorodimethyl(4-methylphenethyl)silane can be compared with other similar organosilicon compounds, such as:
Chlorodimethylsilane: Lacks the 4-methylphenethyl group, making it less versatile in certain applications.
Trimethylchlorosilane: Contains three methyl groups instead of the 4-methylphenethyl group, resulting in different reactivity and applications.
Dichlorodimethylsilane: Has two chlorine atoms, which makes it more reactive but less selective in certain reactions.
This compound is unique due to the presence of the 4-methylphenethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields.
特性
分子式 |
C11H17ClSi |
|---|---|
分子量 |
212.79 g/mol |
IUPAC名 |
chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane |
InChI |
InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3 |
InChIキー |
ACUDXPNRJSJAAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)

![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
